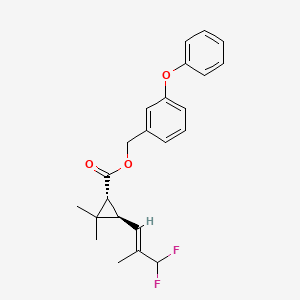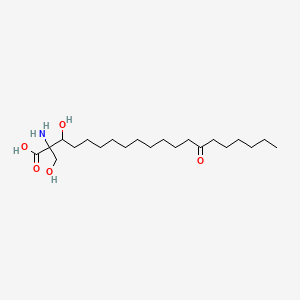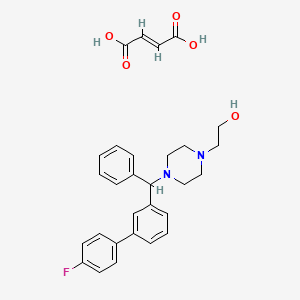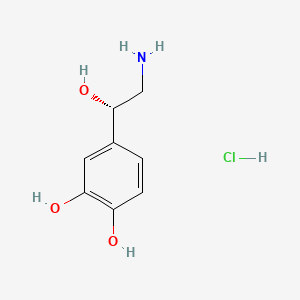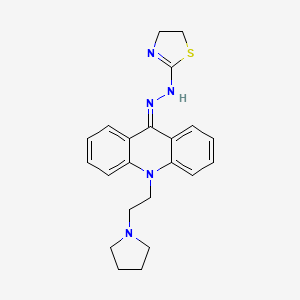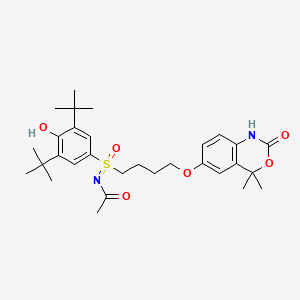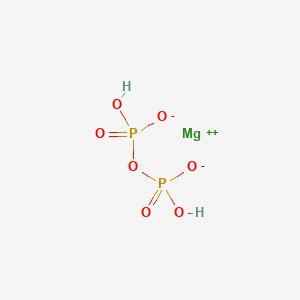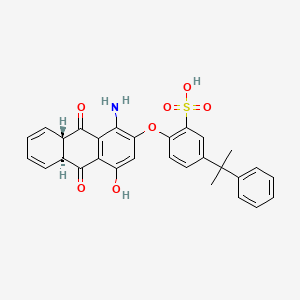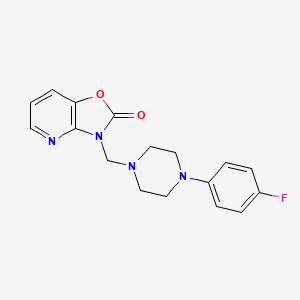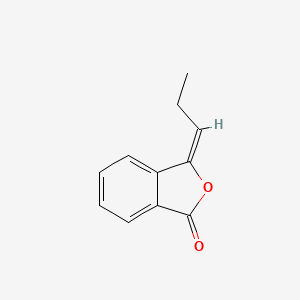
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a morpholinoethyl group and a hexyloxyphenyl group. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the hexyloxyphenyl carbamate and the morpholinoethyl ester. These intermediates are then reacted under specific conditions to form the final product.
Hexyloxyphenyl Carbamate Synthesis: This step involves the reaction of 3-hexyloxyphenol with a suitable carbamoyl chloride in the presence of a base, such as triethylamine, to form the hexyloxyphenyl carbamate.
Morpholinoethyl Ester Synthesis: The morpholinoethyl ester can be prepared by reacting morpholine with an appropriate acyl chloride or ester in the presence of a base.
Final Coupling Reaction: The hexyloxyphenyl carbamate and morpholinoethyl ester are then coupled under controlled conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form the desired carbamic acid ester. The final product is then converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted carbamates or esters.
Applications De Recherche Scientifique
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
Uniqueness
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to its specific structural features, such as the hexyloxyphenyl and morpholinoethyl groups
Propriétés
Numéro CAS |
112922-99-3 |
|---|---|
Formule moléculaire |
C19H31ClN2O4 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl N-(3-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H30N2O4.ClH/c1-2-3-4-5-12-24-18-8-6-7-17(16-18)20-19(22)25-15-11-21-9-13-23-14-10-21;/h6-8,16H,2-5,9-15H2,1H3,(H,20,22);1H |
Clé InChI |
INLVECKTVCSAGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


